![molecular formula C17H24N2O4 B2751418 2-[4-[(2-甲基丙烷-2-基)氧代羰基氨基]哌啶-1-基]苯甲酸 CAS No. 478059-91-5](/img/structure/B2751418.png)
2-[4-[(2-甲基丙烷-2-基)氧代羰基氨基]哌啶-1-基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is a chemical compound with the molecular formula C21H29N2O4. It is also known as Boc-piperonylamine-benzoic acid and belongs to the class of piperidine compounds. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
科学研究应用
Drug Synthesis and Development
The compound EN300-1723859 serves as a precursor in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, its piperidine moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets. The tert-butoxycarbonyl group (Boc) is often used in protecting amines during synthesis, which can then be deprotected to yield the active amine in the final drug molecule .
Biological Activity Profiling
EN300-1723859 may be used in the study of biological activity, given its structural similarity to compounds known for their diverse biological actions. The benzoic acid moiety, in particular, is a common pharmacophore, and its presence in a compound can indicate potential anti-inflammatory, analgesic, or antipyretic activities. Researchers can use EN300-1723859 to synthesize derivatives and evaluate their biological activities in vitro and in vivo .
Material Science
In material science, EN300-1723859 could be investigated for the development of novel polymers. The presence of both rigid (benzoic acid) and flexible (piperidine) components within its structure makes it a candidate for creating polymers with unique mechanical properties. Such polymers could find applications in biodegradable materials, coatings, or as components in composite materials .
Analytical Chemistry
EN300-1723859 can be used as a standard or reference compound in analytical chemistry. Its unique structure allows for its detection and quantification using various analytical techniques such as HPLC, NMR, or mass spectrometry. This is particularly useful in quality control processes during drug development or in the study of metabolic pathways .
Chemical Education
Due to its structural complexity and relevance in drug design, EN300-1723859 can be used as a teaching tool in chemical education. It provides an example of how different functional groups can be incorporated into a single molecule and can be used to illustrate concepts such as functional group protection/deprotection, stereochemistry, and molecular interactions .
Computational Chemistry
Computational chemists may use EN300-1723859 as a model compound for in silico studies. Its structure can be used to predict the physicochemical properties, reactivity, and interaction with biological targets. Such studies can inform the design of new compounds with optimized properties for drug development .
Environmental Chemistry
The compound’s potential degradation products and their environmental impact can be a subject of study in environmental chemistry. Researchers can investigate the biodegradability of EN300-1723859 and its derivatives, as well as their effects on ecosystems if they were to enter the environment as pollutants .
Pharmacokinetics and Drug Metabolism
EN300-1723859 can be used in the study of pharmacokinetics and drug metabolism. By creating labeled versions of the compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in the body. This information is crucial in understanding the compound’s behavior in biological systems and optimizing its pharmacological profile .
属性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIGYSKCKJHDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

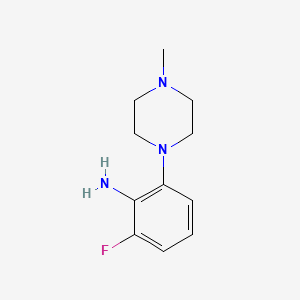
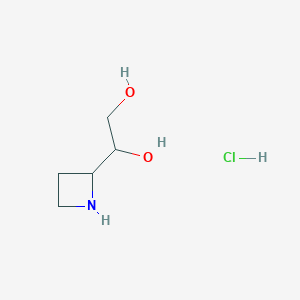
![4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2751337.png)

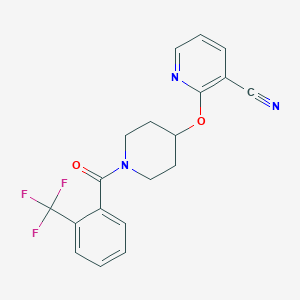
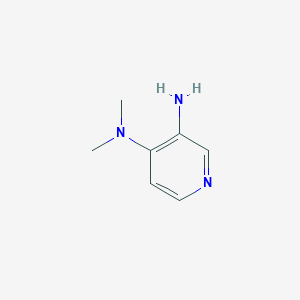
![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2751344.png)
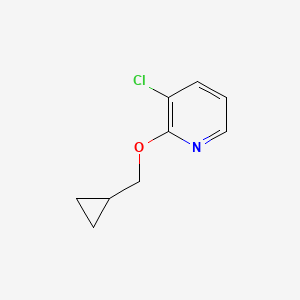

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2751348.png)
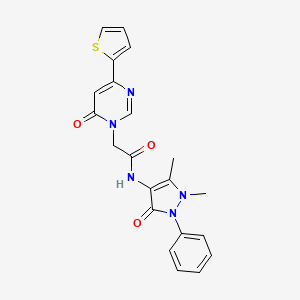
![N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751351.png)
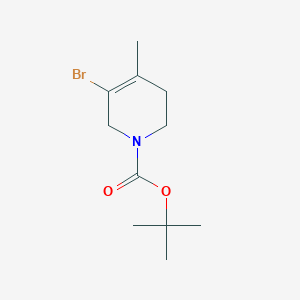
![3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2751357.png)